Isobutyl gallate

Description

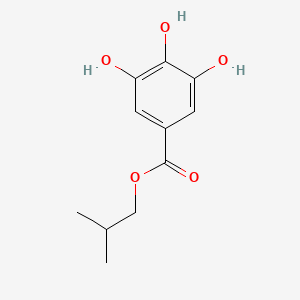

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-6(2)5-16-11(15)7-3-8(12)10(14)9(13)4-7/h3-4,6,12-14H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLHVCFKZSLALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191886 | |

| Record name | Isobutyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3856-05-1 | |

| Record name | Isobutyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3856-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003856051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3856-05-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR016RR89P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is isobutyl gallate's chemical structure

An In-Depth Technical Guide to the Chemical Structure and Properties of Isobutyl Gallate

Abstract

This compound, the isobutyl ester of gallic acid, is a synthetic antioxidant of significant interest to the food, cosmetic, and pharmaceutical industries. Its chemical architecture, centered on a 3,4,5-trihydroxybenzoyl moiety, endows it with potent free-radical scavenging capabilities, while the isobutyl group enhances its lipophilicity, broadening its applicability in lipid-based systems. This technical guide provides a comprehensive examination of the chemical structure of this compound, from its fundamental composition to its detailed spectroscopic signature. We will explore the standard protocols for its synthesis and purification, delve into the mechanistic basis of its antioxidant activity, and discuss its emerging relevance in drug development and biomedical research. This document is intended for researchers, scientists, and professionals in drug development who require a deep, field-proven understanding of this versatile molecule.

Introduction to this compound

This compound (2-Methylpropyl 3,4,5-trihydroxybenzoate) is a member of the gallates, a class of compounds derived from gallic acid. It is synthesized through the Fischer esterification of gallic acid with isobutanol. The primary utility of this compound lies in its function as an antioxidant, where it prevents the oxidative degradation of fats and oils, thereby extending the shelf life of numerous products. Beyond its role as a preservative, this compound has demonstrated a range of biological activities, including anti-inflammatory, antithrombin, and cytotoxic effects, making it a molecule of increasing interest for therapeutic applications[1]. Understanding its precise chemical structure is paramount to elucidating its mechanism of action and exploring its potential in drug design and development.

Elucidation of the Chemical Structure

The functionality and physical properties of this compound are a direct consequence of its molecular architecture. This section deconstructs its structure from its elemental composition to its three-dimensional arrangement.

Molecular Composition and Connectivity

This compound is composed of two primary functional units: the polar gallate head and the nonpolar isobutyl tail.

-

Gallate Moiety: This consists of a benzene ring substituted with three hydroxyl (-OH) groups at positions 3, 4, and 5, and a carboxyl group at position 1. This polyhydroxylated aromatic system is the source of its potent antioxidant activity.

-

Isobutyl Group: A branched four-carbon alkyl chain (-CH₂CH(CH₃)₂).

-

Ester Linkage: The gallate and isobutyl moieties are connected via an ester bond (-COO-), formed between the carboxylic acid of gallic acid and the hydroxyl group of isobutanol.

The complete molecular formula is C₁₁H₁₄O₅, with a molecular weight of approximately 226.23 g/mol [2].

Visualizing the Structure

A two-dimensional representation of the this compound molecule provides clarity on the spatial arrangement and connectivity of its atoms.

Caption: 2D chemical structure of this compound.

Key Physicochemical Properties

The combination of the polar gallate head and the nonpolar isobutyl tail results in a molecule with specific physical properties that dictate its solubility and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₅ | [2] |

| Molecular Weight | 226.23 g/mol | [2] |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 130-134 °C | |

| Boiling Point | ~444.3 °C | |

| Synonyms | 2-Methylpropyl 3,4,5-trihydroxybenzoate, Gallic acid isobutyl ester | |

| SMILES | CC(C)COC(=O)c1cc(c(c(c1)O)O)O | [2] |

| InChIKey | UCLHVCFKZSLALE-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

Structural confirmation of a synthesized or isolated compound relies on a suite of spectroscopic techniques. For this compound, IR, NMR, and MS provide a unique fingerprint, validating its identity and purity.

-

Infrared (IR) Spectroscopy: This technique identifies the functional groups present. For this compound, the spectrum is characterized by:

-

A broad absorption band around 3100-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups.

-

A sharp, strong peak around 1700-1725 cm⁻¹ due to the C=O stretching of the ester group.

-

Several peaks in the 1450-1600 cm⁻¹ region from the C=C stretching of the aromatic ring.

-

A distinct peak around 1200-1300 cm⁻¹ for the C-O stretching of the ester linkage.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

~9.0-9.5 ppm: A singlet corresponding to the phenolic protons (3H).

-

~7.0 ppm: A singlet from the two equivalent aromatic protons (2H).

-

~4.0 ppm: A doublet corresponding to the -O-CH₂- protons of the isobutyl group (2H).

-

~2.0 ppm: A multiplet (septet) from the -CH- proton of the isobutyl group (1H).

-

~1.0 ppm: A doublet from the two equivalent -CH₃ groups of the isobutyl moiety (6H).

-

-

¹³C NMR:

-

~167 ppm: Ester carbonyl carbon.

-

~145 ppm & ~138 ppm: Aromatic carbons attached to hydroxyl groups.

-

~120 ppm: Aromatic carbon attached to the ester group.

-

~109 ppm: Aromatic carbons attached to protons.

-

~71 ppm: -O-CH₂- carbon of the isobutyl group.

-

~28 ppm: -CH- carbon of the isobutyl group.

-

~19 ppm: -CH₃ carbons of the isobutyl group.

-

-

-

Mass Spectrometry (MS): MS confirms the molecular weight and provides structural clues through fragmentation.

-

The molecular ion peak (M⁺) would be observed at m/z = 226.

-

Common fragmentation patterns include the loss of the isobutyl group ([M-57]⁺) and other cleavages around the ester linkage.

-

Synthesis and Purification Protocol

The most common and efficient method for preparing this compound is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between gallic acid and isobutanol.

Synthesis Workflow

Caption: Standard workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound.

-

Reagents and Setup:

-

Combine gallic acid (1 equivalent), isobutanol (10-15 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) in a round-bottom flask equipped with a reflux condenser.

-

Causality: Using a large excess of isobutanol shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle. The strong acid catalyst is essential to protonate the carbonyl oxygen of gallic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by isobutanol.

-

-

Reaction:

-

Heat the mixture to reflux (approximately 108 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of volatile reactants and solvent.

-

-

Workup and Extraction:

-

After cooling to room temperature, slowly add a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst until effervescence ceases.

-

Transfer the mixture to a separatory funnel and add ethyl acetate and water. Shake vigorously and allow the layers to separate.

-

Collect the organic layer and wash it sequentially with water and brine.

-

Causality: Neutralization is a critical step to stop the reaction and remove the corrosive acid. The extraction isolates the moderately nonpolar product into the organic solvent (ethyl acetate), leaving behind unreacted gallic acid, salts, and other polar impurities in the aqueous layer.

-

-

Purification:

-

Dry the collected organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Causality: Column chromatography separates the desired product from nonpolar impurities and any remaining starting material based on differential polarity. Recrystallization purifies the compound based on differences in solubility at varying temperatures.

-

-

Verification:

-

Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 3 (NMR, IR, MS).

-

Mechanism of Action as an Antioxidant

The efficacy of this compound as an antioxidant stems from its ability to neutralize highly reactive free radicals, which are primary drivers of oxidative stress and degradation.

The principal mechanism is Hydrogen Atom Transfer (HAT) . The phenolic hydroxyl groups on the gallate ring have relatively weak O-H bonds. This compound can donate a hydrogen atom to a free radical (R•), effectively neutralizing it and terminating the oxidative chain reaction[3][4].

Reaction: Gallate-OH + R• → Gallate-O• + RH

Upon donating a hydrogen atom, this compound becomes a phenoxyl radical itself. However, this gallate radical is significantly less reactive than the initial free radical. Its stability is greatly enhanced by resonance delocalization , where the unpaired electron can be distributed across the aromatic ring and the carbonyl group. This stability prevents the gallate radical from propagating the oxidative chain, thus acting as a "radical sink."

Additionally, the vicinal hydroxyl groups can engage in metal chelation , binding to pro-oxidant metal ions like Fe²⁺ and Cu²⁺. This action prevents these metals from participating in Fenton-type reactions that generate highly damaging hydroxyl radicals[3].

Relevance in Drug Development and Research

The structural features of this compound underpin its growing portfolio of biological activities relevant to drug development.

-

Anticancer Properties: Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells[1]. The branched isobutyl chain appears to enhance this cytotoxic effect compared to its linear-chain counterpart, butyl gallate, suggesting a crucial structure-activity relationship[1]. This pro-oxidant activity in cancer cells, leading to apoptosis, contrasts with its antioxidant role in healthy systems and is an active area of research.

-

Anti-inflammatory and Antithrombin Activity: this compound has been reported to possess anti-inflammatory and antithrombin properties, indicating its potential for development in cardiovascular and inflammatory disease contexts.

-

Drug Delivery: The enhanced lipophilicity provided by the isobutyl ester group makes it a candidate for incorporation into lipid-based drug delivery systems, such as solid lipid nanoparticles, to improve the bioavailability of other therapeutic agents.

Conclusion

This compound is a molecule whose simple elegance belies its chemical and biological complexity. Its structure, defined by a polar, reactive gallate head and a lipophilic isobutyl tail, is the foundation for its dual identity as a potent industrial antioxidant and a promising bioactive compound. A thorough understanding of its chemical structure, confirmed through robust spectroscopic analysis and understood through its synthesis and mechanistic pathways, is essential for professionals seeking to harness its properties for applications ranging from material preservation to the development of novel therapeutics.

References

- This compound - gsrs. (n.d.).

- Yen, G. C., Duh, P. D., & Tsai, H. L. (2018). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. Atlantis Press.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Propyl Gallate?

- BASF AG. (1986). Preparation of alkyl gallates. U.S. Patent No. 4,613,683.

- Sousa, C., et al. (2011). Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. Journal of Chemical Education, 88(11), 1591-1594.

- Vo, T. H., & Nguyen, T. T. (2021). Propyl Gallate. Molbank, 2021(2), M1229.

Sources

Isobutyl gallate physical and chemical properties

An In-depth Technical Guide to Isobutyl Gallate: Physicochemical Properties, Antioxidant Mechanisms, and Analytical Methodologies

Authored by a Senior Application Scientist

Foreword: Understanding this compound in a Research Context

This compound, the isobutyl ester of 3,4,5-trihydroxybenzoic acid, is a member of the gallate family of antioxidants. While its close relative, propyl gallate, has a long history of use as a food additive (E310), this compound is gaining increasing interest in research circles for its distinct physicochemical properties that influence its solubility, membrane permeability, and efficacy in various systems.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing a deep dive into the core scientific principles of this compound. We will move beyond simple data recitation to explore the causality behind its properties and the rationale for the analytical techniques used to characterize it. Our focus is on building a foundational understanding that empowers scientists to effectively utilize and evaluate this compound in their work.

Section 1: Core Physicochemical Characteristics

The molecular structure of this compound dictates its physical and chemical behavior. It is synthesized through the esterification of the carboxylic acid group of gallic acid with isobutanol.[1] This process appends a branched four-carbon alkyl chain, which critically modulates the compound's polarity and steric profile compared to its linear-chain counterpart, butyl gallate, or shorter-chain esters like propyl gallate.

The three phenolic hydroxyl groups (-OH) on the benzene ring are the cornerstone of its chemical reactivity, particularly its antioxidant function. The ester linkage, while providing lipophilicity, also represents a potential site for hydrolysis under certain conditions.

Summary of Physical Properties

The following table summarizes the key physical and chemical identifiers for this compound. This data is essential for its proper handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| IUPAC Name | 2-Methylpropyl 3,4,5-trihydroxybenzoate | [3] |

| Synonyms | Gallic acid iso-butyl ester, Isobutyl 3,4,5-trihydroxybenzoate | |

| CAS Number | 3856-05-1 | [4] |

| Molecular Formula | C₁₁H₁₄O₅ | |

| Molecular Weight | 226.23 g/mol | |

| Appearance | White to creamy-white crystalline powder (inferred from gallates) | [5][6] |

| Melting Point | ~130 °C | |

| Boiling Point | ~444.3 °C | |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and ether (inferred from structural analogues).[7][8][9] The isobutyl group enhances lipophilicity compared to shorter-chain gallates.[1] |

Structural and Spectral Data

Structural elucidation and confirmation are paramount in research. The primary techniques for this compound are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the isobutyl group adjacent to the ester oxygen, the methine proton, and the terminal methyl groups. The two aromatic protons are equivalent and appear as a singlet. The hydroxyl protons often appear as a broad singlet.

-

¹³C NMR Spectroscopy : The carbon spectrum will confirm the presence of the carbonyl carbon of the ester, the aromatic carbons (including those bonded to hydroxyl groups), and the four distinct carbons of the isobutyl group.

-

Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key expected absorbances include a broad peak for the phenolic O-H stretching, a strong peak for the C=O (ester) stretching, and peaks corresponding to C=C stretching within the aromatic ring.[10][11]

Section 2: Chemical Properties and Reactivity

The Antioxidant Mechanism: A Free Radical Scavenging Cascade

The primary and most significant chemical property of this compound is its function as an antioxidant. This activity is conferred by the vicinal (1,2,3-arrangement) hydroxyl groups on the galloyl moiety. These groups can readily donate a hydrogen atom to unstable free radicals, thereby neutralizing them and terminating the oxidative chain reactions that lead to the degradation of lipids, proteins, and DNA.[2][12]

The process can be visualized as follows:

-

Initiation : A free radical (R•) attacks a substrate molecule (e.g., a lipid), initiating a chain reaction.

-

Propagation : The substrate becomes a radical and attacks another molecule.

-

Termination : this compound (Gal-OH) intervenes by donating a hydrogen atom to the free radical, neutralizing it (RH). The this compound itself becomes a radical (Gal-O•).

-

Stabilization : The resulting gallate radical is significantly stabilized through resonance, delocalizing the unpaired electron across the aromatic ring and the remaining hydroxyl groups. This stability is key; it prevents the gallate radical from becoming a pro-oxidant and initiating new radical chains.

Caption: Free radical scavenging mechanism of this compound.

Stability and Degradation Profile

Understanding a compound's stability is critical for experimental design and formulation.

-

Thermal Stability : Galloyl esters are generally stable at ambient temperatures but can degrade at elevated temperatures, such as those used in food frying.[6][13] This degradation can impact antioxidant efficacy.

-

Hydrolytic Stability : The ester linkage is susceptible to hydrolysis, particularly in strongly acidic or alkaline conditions, which would yield gallic acid and isobutanol.[13] The rate of hydrolysis is pH-dependent.

-

Incompatibilities : Like other phenolic compounds, this compound is incompatible with strong oxidizing agents and metals, especially iron, with which it can form colored complexes.[6] All work should be conducted in non-metallic or inert containers.

Section 3: Experimental Protocols for Analysis and Characterization

This section provides validated, step-by-step methodologies for the analysis of this compound. The rationale behind key steps is explained to provide a deeper understanding of the protocols.

Workflow for Comprehensive Analysis

A logical workflow ensures that all necessary data for identification, quantification, and functional assessment is collected systematically.

Caption: A comprehensive workflow for this compound analysis.

Protocol: Purity and Quantification via HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying this compound in a mixture.[14][15]

-

Objective : To determine the purity of an this compound sample or quantify its concentration.

-

Principle : The sample is passed through a column packed with a stationary phase. Components separate based on their differential affinity for the stationary phase and a mobile phase. A UV detector measures the absorbance of the analyte as it elutes.

-

Methodology :

-

Mobile Phase Preparation : Prepare an isocratic mobile phase of Methanol:Water (e.g., 60:40 v/v) with 0.1% formic acid. The acid is added to suppress the ionization of the phenolic hydroxyl groups, ensuring a sharp, symmetrical peak shape.

-

Standard Preparation : Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation : Dissolve the unknown sample in the mobile phase to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). The C18 phase provides excellent retention for moderately nonpolar compounds like this compound.

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

Column Temperature : 30 °C. Temperature control is vital for reproducible retention times.

-

UV Detection : Monitor at a wavelength of ~275 nm, which corresponds to a strong absorbance maximum for the galloyl chromophore.

-

-

Analysis : Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the unknown sample. The concentration of the unknown is determined by interpolating its peak area on the calibration curve. Purity is assessed by the percentage of the total peak area attributable to the this compound peak.

-

Protocol: Antioxidant Capacity via DPPH Radical Scavenging Assay

This is one of the most common and reliable methods for assessing antioxidant activity in vitro.[12][16]

-

Objective : To measure the ability of this compound to scavenge the stable DPPH free radical.

-

Principle : The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color, showing a strong absorbance at ~517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, which is colorless. The degree of discoloration is proportional to the antioxidant capacity.

-

Methodology :

-

Reagent Preparation :

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution must be freshly prepared and kept in the dark, as DPPH is light-sensitive.

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) and create serial dilutions.

-

-

Assay Procedure :

-

In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.

-

Prepare a "control" well containing 100 µL of methanol instead of the antioxidant solution.

-

To all wells, add 100 µL of the 0.1 mM DPPH solution.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation period allows the reaction to reach completion.

-

-

Measurement :

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation :

-

Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

-

-

Section 4: Conclusion for the Professional

This compound is a potent antioxidant whose utility is rooted in the fundamental chemistry of its galloyl moiety. Its branched alkyl chain differentiates it from other gallates, offering a unique solubility and permeability profile that can be advantageous in specific formulations, from cosmetics to non-aqueous experimental systems. For the drug development professional, its ability to modulate oxidative stress warrants further investigation. For the analytical scientist, its characterization is straightforward using standard chromatographic and spectroscopic techniques. A thorough understanding of its physicochemical properties, antioxidant mechanism, and stability profile—as detailed in this guide—is the foundation for its successful and innovative application in any research and development setting.

References

- Propyl Gallate. (n.d.). PubChem.

- In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. (2023). Atlantis Press.

- Propyl gallate. (n.d.). Wikipedia.

- Antioxidant properties of ethyl gallate (A), propyl gallate (B), octyl gallate (C), and lauryl gallate (D)... (n.d.). ResearchGate.

- Propyl Gallate. (2020). MDPI.

- Propyl Gallate. (n.d.). Pharmpress.

- This compound. (n.d.). GSRS.

- Gastrointestinal Digestion and Microbial Hydrolysis of Alkyl Gallates: Potential Sustained Release of Gallic Acid. (2022). PMC - NIH.

- Solubility of Gallic Acid in Methanol, Ethanol, Water, and Ethyl Acetate. (n.d.). ResearchGate.

- (PDF) Spectroscopic analysis of NMR, IR, Raman and UV-Visible... (n.d.). ResearchGate.

- Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems. (2004). PubMed.

- Method of synthesizing alkyl gallates. (2001). Google Patents.

- Safety Assessment of Propyl Gallate as Used in Cosmetics. (2024). Cosmetic Ingredient Review.

- Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC - NIH.

- Quantitative determination of butylated hydroxyanisole and n-propyl gallate in cosmetics... (n.d.). ResearchGate.

- Final Report on the Amended Safety Assessment of Propyl Gallate. (n.d.). ResearchGate.

- NMIRacle: Multi-modal Generative Molecular Elucidation from IR and NMR Spectra. (2024). arXiv.

- On the chemical fate of propyl gallate as stabilizer in Lyocell spinning dopes. (n.d.). ResearchGate.

- UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. (2010). PubMed.

- Safety Data Sheet: n-Propyl gallate. (n.d.). Carl ROTH.

- Capillary Electrophoresis-Amperometric Determination of Antioxidant Propyl Gallate and Butylated Hydroxyanisole in Foods. (n.d.). ResearchGate.

- Combined Effect of Propyl Gallate and Tert-Butyl Hydroquinone on Biodiesel and Biolubricant Based on Waste Cooking Oil. (2022). MDPI.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Calgary.

- Method of determining content of methanol, isobutanol, isoamylol of alcohol. (n.d.). Google Patents.

- Spectroscopy Methods of structure determination. (n.d.).

- Development of methods for the analysis of antioxidants in a range of foods. (n.d.). Food Standards Agency.

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Propyl gallate - Wikipedia [en.wikipedia.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 3856-05-1 [chemicalbook.com]

- 5. Propyl Gallate | C10H12O5 | CID 4947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. phexcom.com [phexcom.com]

- 7. Ethyl Gallate Food and BP Grade Manufacturers, with SDS [mubychem.com]

- 8. mubychem.net [mubychem.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. lehigh.edu [lehigh.edu]

- 12. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. food.gov.uk [food.gov.uk]

- 16. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Isobutyl Gallate: A Multifaceted Approach to Oxidative Stress Mitigation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Isobutyl gallate, the isobutyl ester of 3,4,5-trihydroxybenzoic acid, is a synthetic antioxidant employed across the pharmaceutical, cosmetic, and food industries to prevent oxidative degradation.[1] Its efficacy stems from a poly-mechanistic approach to neutralizing reactive oxygen species (ROS) and their precursors. The core of its function lies in the pyrogallol moiety, which facilitates potent free-radical scavenging through hydrogen atom donation. This primary mechanism is complemented by the ability to chelate pro-oxidant metal ions, thereby preventing the initiation of deleterious radical chain reactions. Furthermore, evidence surrounding related gallate structures suggests a potential role in modulating endogenous antioxidant defenses through cellular signaling pathways such as the Nrf2/ARE system. This guide provides a detailed exploration of these mechanisms, supported by established experimental protocols and an analysis of the structure-activity relationship that defines this compound's function as a formidable antioxidant.

The Chemical Foundation of Antioxidant Activity

This compound (C₁₁H₁₄O₅) is synthesized via the esterification of gallic acid with isobutanol.[2] This structural modification is critical, as it increases the molecule's lipophilicity compared to its parent compound, gallic acid. This enhanced solubility in non-polar environments like fats, oils, and cellular membranes is crucial for its application in preventing lipid peroxidation.[3]

The cornerstone of its antioxidant capacity is the 3,4,5-trihydroxy-substituted benzene ring, a structure known as a pyrogallol group.[3] The arrangement of these three hydroxyl (-OH) groups is fundamental to its potent radical-scavenging ability.[4]

Caption: Chemical Identity of this compound.

Core Mechanisms of Antioxidant Action

This compound neutralizes oxidative threats through two primary, complementary mechanisms: direct free radical scavenging and preventive metal ion chelation.

Primary Mechanism: Free Radical Scavenging via Hydrogen Atom Transfer (HAT)

The principal mode of action for this compound is terminating oxidative chain reactions by donating hydrogen atoms from its phenolic hydroxyl groups to unstable free radicals.[4] This process, known as the Hydrogen Atom Transfer (HAT) mechanism, transforms the reactive radical into a more stable, non-radical species.[5]

The gallate structure is exceptionally efficient at this process for two reasons:

-

Low Bond Dissociation Enthalpy (BDE): The O-H bonds in the pyrogallol group are weakened by the resonance effect of the aromatic ring, making the hydrogen atoms readily available for donation.

-

Stable Radical Formation: Upon donating a hydrogen atom, the this compound molecule becomes a phenoxyl radical. This new radical is significantly stabilized by the delocalization of the unpaired electron across the entire aromatic ring and the remaining hydroxyl groups.[4] This stability prevents it from propagating the oxidative chain reaction, effectively acting as a "radical sink."

Caption: Hydrogen Atom Transfer (HAT) Mechanism.

This scavenging activity is effective against a wide range of radicals, including peroxyl radicals (ROO•), which are key mediators of lipid peroxidation, as well as stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) used in analytical assays.[6][7]

Secondary Mechanism: Preventive Metal Ion Chelation

Transition metals such as iron (Fe²⁺) and copper (Cu⁺) can catalyze the formation of highly destructive hydroxyl radicals (•OH) from hydrogen peroxide via the Fenton reaction. This represents a significant pathway for initiating oxidative damage. Gallates, including this compound, possess a secondary "preventive" antioxidant mechanism by chelating these metal ions.[8][9]

The adjacent hydroxyl groups on the gallate ring form stable complexes with metal ions, sequestering them and rendering them redox-inactive.[8] By preventing the initial formation of radicals, this mechanism complements the primary scavenging activity.

Caption: Metal Ion Chelation Mechanism.

Modulation of Cellular Antioxidant Defenses

Beyond direct chemical intervention, the bioactivity of gallates extends to the modulation of endogenous cellular defense systems. The primary pathway implicated in this response is the Keap1-Nrf2 signaling axis.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that orchestrates the expression of a suite of antioxidant and detoxification enzymes.[10][11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[12]

Upon exposure to oxidative or electrophilic stress—or to activators like certain polyphenols—Keap1 undergoes a conformational change, releasing Nrf2.[13] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[10] This binding initiates the transcription of numerous protective proteins, including:

-

Heme Oxygenase-1 (HO-1): Degrades pro-oxidant heme into biliverdin (an antioxidant).

-

NAD(P)H Quinone Dehydrogenase 1 (NQO-1): A detoxifying enzyme that reduces quinones.

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), the cell's most abundant endogenous antioxidant.[12]

While direct studies on this compound are limited, numerous related polyphenols, such as epigallocatechin-3-gallate (EGCG), are well-documented activators of the Nrf2 pathway.[13] Given the shared galloyl moiety, it is highly plausible that this compound contributes to cellular protection through a similar mechanism.

Caption: The Keap1-Nrf2 Antioxidant Response Pathway.

Quantitative Data & Comparative Analysis

The antioxidant efficacy of gallates is frequently quantified using standardized in vitro assays. The results are often expressed as the IC₅₀ value (the concentration required to scavenge 50% of the radicals), where a lower value indicates higher potency. Propyl gallate, a close structural analog of this compound, consistently demonstrates superior or comparable activity to other widely used synthetic antioxidants like BHA and BHT.

| Antioxidant Assay | Propyl Gallate (PG) | Butylated Hydroxyanisole (BHA) | Butylated Hydroxytoluene (BHT) | Reference |

| DPPH Radical Scavenging (IC₅₀) | Higher Activity (IC₅₀: 4.2 µmol/L) | Lower Activity (IC₅₀: 816 µmol/L) | Lower Activity (IC₅₀: 53 µmol/L) | [7] |

| ABTS Radical Scavenging (IC₅₀) | Higher Activity (IC₅₀: 4.2 µmol/L) | Lower Activity (IC₅₀: 44 µmol/L) | Lower Activity (IC₅₀: 45 µmol/L) | [7] |

| Ferric Reducing Antioxidant Power (FRAP) | Higher Activity (FRAP value: 0.506) | Lower Activity (FRAP value: 0.409) | Lower Activity (FRAP value: 0.067) | [7] |

| Note: Data for Propyl Gallate is presented as a proxy for this compound due to structural similarity and extensive documentation. The fundamental antioxidant action resides in the shared gallate head group. |

Experimental Protocols for Antioxidant Assessment

The validation of antioxidant claims relies on robust and reproducible experimental methodologies. The following protocols are foundational for assessing the activity of compounds like this compound.

Protocol: DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable violet-colored DPPH radical to the yellow-colored non-radical form, DPPH-H.[14][15] The color change is monitored spectrophotometrically.[16]

-

Causality: The rate and extent of color loss are directly proportional to the radical scavenging capacity of the test compound. This provides a quantitative measure of the HAT mechanism.

-

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should be freshly made and kept in the dark.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL). A positive control (e.g., Ascorbic Acid or Trolox) should be prepared similarly.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution, control, or methanol (for the blank).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.[17]

-

Calculation:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot % Inhibition versus concentration and determine the IC₅₀ value from the resulting curve.

-

-

Protocol: ABTS Radical Cation Decolorization Assay

-

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+) through the oxidation of ABTS with potassium persulfate.[18] In the presence of a hydrogen-donating antioxidant, the radical cation is reduced back to the colorless neutral form.[19]

-

Causality: This method is applicable to both hydrophilic and lipophilic antioxidants and measures the total antioxidant capacity by quantifying the reduction of the pre-formed radical.

-

Methodology:

-

Radical Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to form the ABTS•+ stock solution.[20]

-

Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Sample Preparation: Prepare serial dilutions of this compound and a standard (e.g., Trolox) in the appropriate solvent.

-

Reaction: Add 20 µL of each sample dilution to 180 µL of the ABTS•+ working solution in a 96-well plate.

-

Incubation: Allow the reaction to proceed for 6-10 minutes at room temperature.

-

Measurement: Read the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Protocol: Cellular Antioxidant Activity (CAA) Assay

-

Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within living cells, providing a more biologically relevant assessment of antioxidant activity.[21] Human hepatocarcinoma (HepG2) cells are pre-loaded with a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

-

Causality: A decrease in the rate of fluorescence generation in the presence of the test compound indicates its ability to permeate the cell membrane and neutralize intracellular ROS generated by an initiator like AAPH.[20]

-

Methodology:

-

Cell Culture: Seed HepG2 cells in a 96-well black-walled plate and grow to confluence.

-

Loading: Wash the cells with Phosphate Buffered Saline (PBS). Incubate the cells with 25 µM DCFH-DA in treatment medium for 1 hour.

-

Treatment: Remove the DCFH-DA solution, wash the cells, and add various concentrations of this compound (and a positive control like Quercetin) to the wells.

-

Oxidant Addition: After a 1-hour incubation with the antioxidant, add a free radical initiator, such as 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Measurement: Immediately place the plate in a fluorescence reader (485 nm excitation, 538 nm emission) and measure the fluorescence every 5 minutes for 1 hour.

-

Calculation:

-

Calculate the area under the curve (AUC) for fluorescence versus time.

-

CAA Unit = 100 - [(AUC_sample / AUC_control) * 100]

-

Determine the EC₅₀ value, which is the concentration required to provide 50% of the maximum CAA units.

-

-

Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.

Conclusion

The antioxidant mechanism of this compound is a robust, multi-pronged strategy that combines highly efficient, direct free radical scavenging with preventive metal ion chelation. Its activity is fundamentally derived from the pyrogallol group, while the isobutyl ester moiety enhances its utility in lipid-rich systems. The potential for this compound to upregulate endogenous antioxidant defenses via the Nrf2 pathway further solidifies its profile as a comprehensive protective agent against oxidative stress. For researchers and developers, understanding these distinct yet synergistic mechanisms is paramount for its effective application in stabilizing pharmaceuticals, cosmetics, and functional foods.

References

- Li, F., Li, M., Bao, G., Wang, H., Li, Y., Du, W., & Li, X. (2014). Preparation of Gallic Acid Esters and Their Antioxidant Properties for Biodiesel. Asian Journal of Chemistry, 26, 217-221. [Link]

- National Center for Biotechnology Information.

- Zhang, L., Wang, M., Wang, Y., Xu, M., & Sun, R. (2021). Preparation and Evaluation of Gallate Ester Derivatives Used as Promising Antioxidant and Antibacterial Inhibitors. Chemistry & Biodiversity, 18(3), e2000913. [Link]

- MDPI. (2023). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. [Link]

- Olajide, T. M., Liu, H. A., & Weng, X. C. (2022). Antioxidant properties of two novel lipophilic gallic acid derivatives. Grasas y Aceites, 73(3), e463. [Link]

- J-Stage. (n.d.). Preparation of gallic acid esters and research of their antioxidant properties for biodiesel. [Link]

- Kroyer, G. (1999). Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems. Journal of agricultural and food chemistry, 47(1), 223-8. [Link]

- ResearchGate. (n.d.).

- Patsnap Synapse. (2024).

- Liao, C. C., Chiu, Y. S., Chiu, W. C., Tung, Y. T., Chuang, H. L., Wu, J. H., & Huang, C. C. (2021). Proteomics Reveals Octyl Gallate as an Environmentally Friendly Wood Preservative Leading to Reactive Oxygen Species-Driven Metabolic Inflexibility and Growth Inhibition in White-Rot Fungi (Lenzites betulina and Trametes versicolor). International journal of molecular sciences, 22(21), 11599. [Link]

- Ilyasoğlu, H. (2023). DPPH Radical Scavenging Assay. Processes, 11(8), 2248. [Link]

- Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., & Snyder, P. W. (2007). Final report on the amended safety assessment of Propyl Gallate. International journal of toxicology, 26 Suppl 3, 85–116. [Link]

- Xu, H., Luo, Z., Hu, P., Li, J., Wang, S., Liu, Q., Jin, C., & He, Z. (2017). Antioxidant activity of propyl gallate from Chinese nutgall. China Brewing, 36(5), 166-169. [Link]

- Galano, A., & Alvarez-Idaboy, J. R. (2013). Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study. Physical chemistry chemical physics : PCCP, 15(3), 884–892. [Link]

- Kubo, I., Masuoka, N., & Ha, T. J. (2010). Multifunctional Antioxidant Activities of Alkyl Gallates. The Open Bioactive Compounds Journal, 3, 1-10. [Link]

- Kim, D., & Lee, J. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. Food science and biotechnology, 30(5), 725–733. [Link]

- Yuliani, S. H., & Isadiartuti, D. (2021). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. Proceedings of the 2nd International Conference on Tropical Medicine and Infectious Disease (ICTMID 2020). [Link]

- Denzer, A., & de la Torre, E. (2023). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. Antioxidants, 12(6), 1238. [Link]

- Bouayed, J., & Bohn, T. (2010). Exogenous antioxidants--Double-edged swords in cellular redox state: health implications for human health. Oxidative medicine and cellular longevity, 3(4), 228–237. [Link]

- Nakagawa, Y., & Tay, H. S. (2001). Antioxidant activity of dodecyl gallate. Archives of toxicology, 75(3), 161–167. [Link]

- Wu, K. C., & Cui, J. Y. (2014). Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. Acta pharmaceutica Sinica. B, 4(1), 21–29. [Link]

- Santos, S. A. O., et al. (2011). Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. Journal of Chemistry. [Link]

- Bohrium. (2024).

- Kim, K. C., Lee, I. K., & Kang, K. A. (2022). Antioxidant activity and protective effect of methyl gallate against t-BHP induced oxidative stress through inhibiting ROS production. Food and chemical toxicology, 166, 113229. [Link]

- Wikipedia. (n.d.).

- Flis, K., & Jędrejek, D. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Antioxidants, 10(11), 1732. [Link]

- He, F., Ru, X., & Wen, T. (2020). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Journal of cellular and molecular medicine, 24(14), 7921–7933. [Link]

- ResearchGate. (n.d.). Antioxidant properties of ethyl gallate (A)

- Lee, K. W., Kim, Y. J., Lee, H. J., & Lee, C. Y. (2003). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Journal of food science, 68(6), 2087-2094. [Link]

- ResearchGate. (2023). DPPH Radical Scavenging Assay. [Link]

- Van, H. T., & Nguyen, N. T. (2021).

- Chen, Y. K., et al. (2010). Pro-oxidative activities and dose-response relationship of (-)-epigallocatechin-3-gallate in the inhibition of lung cancer cell growth: a comparative study in vivo and in vitro. Carcinogenesis, 31(5), 929-35. [Link]

- Hidalgo-Toro, J. P., & Cotoras, M. (2019). Potent Vasodilator and Cellular Antioxidant Activity of Endemic Patagonian Calafate Berries (Berberis microphylla) with Nutraceutical Potential. Molecules, 24(15), 2772. [Link]

- Navanesan, S., et al. (2022). Kinetics and stoichiometry of gallic acid and methyl gallate in scavenging DPPH radical as affected by the reaction solvent. Scientific reports, 12(1), 8752. [Link]

- Schaich, K. M., Tian, X., & Xie, J. (2015). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Journal of agricultural and food chemistry, 63(3), 875–887. [Link]

- Wang, J., Liu, S., Wang, H., Liu, Z., Wang, J., & Wang, J. (2020). Identification of Nrf2/Keap1 pathway and its transcriptional regulation of antioxidant genes after exposure to microcystins in freshwater mussel Cristaria plicata. Fish & shellfish immunology, 106, 375–385. [Link]

- Socci, V., et al. (2022). Radical Scavenging and Cellular Antioxidant Activity of the Cocoa Shell Phenolic Compounds after Simulated Digestion. Antioxidants, 11(11), 2244. [Link]

- Wang, Y., et al. (2020). Daphnetin-mediated Nrf2 antioxidant signaling pathways ameliorate tert-butyl hydroperoxide (t-BHP)-induced mitochondrial dysfunction and cell death. Free radical biology & medicine, 152, 625-637. [Link]

Sources

- 1. Final report on the amended safety assessment of Propyl Gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Propyl Gallate? [synapse.patsnap.com]

- 5. Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant activity of propyl gallate from Chinese nutgall [manu61.magtech.com.cn]

- 8. Proteomics Reveals Octyl Gallate as an Environmentally Friendly Wood Preservative Leading to Reactive Oxygen Species-Driven Metabolic Inflexibility and Growth Inhibition in White-Rot Fungi (Lenzites betulina and Trametes versicolor) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Identification of Nrf2/Keap1 pathway and its transcriptional regulation of antioxidant genes after exposure to microcystins in freshwater mussel Cristaria plicata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DPPH Radical Scavenging Assay [mdpi.com]

- 15. Kinetics and stoichiometry of gallic acid and methyl gallate in scavenging DPPH radical as affected by the reaction solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]

- 19. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Radical Scavenging and Cellular Antioxidant Activity of the Cocoa Shell Phenolic Compounds after Simulated Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Potent Vasodilator and Cellular Antioxidant Activity of Endemic Patagonian Calafate Berries (Berberis microphylla) with Nutraceutical Potential [mdpi.com]

Free radical scavenging activity of isobutyl gallate

An In-Depth Technical Guide to the Free Radical Scavenging Activity of Isobutyl Gallate

Authored by: A Senior Application Scientist

Abstract

This compound, the isobutyl ester of gallic acid, is a phenolic compound of significant interest within the pharmaceutical and food science industries for its antioxidant properties. As a member of the gallate family, its efficacy is primarily attributed to the 3,4,5-trihydroxy-substituted benzene ring, which functions as a potent free radical scavenger. This technical guide provides a comprehensive exploration of the free radical scavenging activity of this compound, grounded in mechanistic principles and validated by established experimental protocols. We will delve into the core chemical reactions, provide detailed, field-proven methodologies for quantifying its antioxidant capacity, and present data in a comparative context. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the antioxidant potential of this compound.

Introduction: The Chemical and Biological Context of this compound

Reactive Oxygen Species (ROS) and other free radicals are products of normal metabolic processes and external stressors.[1] When their production overwhelms the body's antioxidant defense systems, a state of oxidative stress ensues, leading to cellular damage implicated in a host of pathological conditions. Antioxidants mitigate this damage by neutralizing free radicals. Synthetic antioxidants like butylated hydroxytoluene (BHT) and propyl gallate (PG) have been widely used, but interest in derivatives with varied physicochemical properties, such as this compound, continues to grow.[2][3]

This compound (C₁₁H₁₄O₅) is an ester synthesized from gallic acid and isobutanol.[4][5] Its structure combines the potent hydrogen-donating galloyl moiety with an isobutyl group, which increases its lipophilicity compared to gallic acid. This structural modification can influence its distribution and effectiveness in multiphasic systems like emulsions or biological membranes, a concept often discussed in the context of the "polar paradox".[6][7]

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₄O₅ | |

| Molecular Weight | 226.23 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 130-134 °C | |

| Synonyms | Gallic Acid Isobutyl Ester, 2-Methylpropyl 3,4,5-trihydroxybenzoate |

Core Mechanism of Free Radical Scavenging

The primary antioxidant mechanism for gallates, including this compound, is Hydrogen Atom Transfer (HAT).[8][9] The three hydroxyl (-OH) groups on the phenyl ring are the active sites. The presence of multiple hydroxyl groups enhances the molecule's ability to donate hydrogen atoms to unstable free radicals, thereby neutralizing them.

When this compound encounters a free radical (R•), it donates a hydrogen atom from one of its phenolic hydroxyl groups. This action terminates the radical chain reaction.[9] The resulting gallate radical is significantly more stable due to resonance delocalization of the unpaired electron across the aromatic ring and participation from the adjacent hydroxyl groups. This stability prevents it from propagating further radical reactions.[9]

Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound.

In Vitro Evaluation of Scavenging Activity: Protocols and Insights

To quantify the free radical scavenging activity of this compound, a panel of assays is employed. Each assay utilizes a different radical source, providing a more comprehensive antioxidant profile. Describing these protocols with an emphasis on causality ensures reproducibility and understanding.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is one of the most common and straightforward methods for assessing antioxidant capacity.[10] It employs a stable free radical, DPPH•, which has a deep purple color and a strong absorbance maximum around 517 nm.[2] When an antioxidant donates a hydrogen atom to DPPH•, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow. The decrease in absorbance is proportional to the scavenging activity of the compound.

Caption: Standard workflow for the DPPH radical scavenging assay.

Detailed Experimental Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 2.0 mg of DPPH in 50 mL of ethanol or methanol. This solution is light-sensitive and should be freshly prepared and kept in an amber bottle or covered in foil.[2]

-

Test Sample Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethanol. From this, create a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).[10]

-

Positive Control: Prepare a similar dilution series for a known antioxidant like Gallic Acid, Ascorbic Acid, or Trolox.

-

Blank: Pure ethanol.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the DPPH working solution to each well.[10]

-

Add 100 µL of each sample dilution, positive control dilution, or blank to the respective wells.

-

Mix gently by pipetting.

-

Incubate the plate in the dark at room temperature (approx. 25°C) for 30 minutes.[2][11] The incubation step is critical to allow the reaction to reach a stable endpoint.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

-

Plot the % Inhibition against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) via linear regression. A lower IC₅₀ value indicates higher antioxidant activity.[10]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[12] ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting radical has a characteristic blue-green color with absorption maxima at 645, 734, and 815 nm.[13] In the presence of a hydrogen-donating antioxidant, the colored ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Sources

- 1. Assessing Antioxidant Potential: A Guide to Hydroxyl Radical Scavenging Assays in Plants [greenskybio.com]

- 2. mdpi.com [mdpi.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | 3856-05-1 [chemicalbook.com]

- 6. Comparison of Antioxidant Evaluation Assays for Investigating Antioxidative Activity of Gallic Acid and Its Alkyl Esters in Different Food Matrices [cads.arda.or.th]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. What is the mechanism of Propyl Gallate? [synapse.patsnap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 12. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activities of Isobutyl Gallate

Abstract: Isobutyl gallate, an ester of gallic acid, is a phenolic compound with a growing body of research highlighting its significant biological activities. This technical guide provides an in-depth analysis of the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of this compound. We delve into the molecular mechanisms underpinning these activities, with a particular focus on its role as a free-radical scavenger, its influence on key inflammatory and apoptotic signaling pathways, and its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a synthesis of the current scientific understanding of this compound's bioactivity.

Introduction: The Chemical and Biological Landscape of Alkyl Gallates

Gallic acid and its alkyl esters, including this compound, are a class of phenolic compounds recognized for their diverse biological effects. The esterification of the carboxylic acid group of gallic acid with an alcohol, in this case, isobutanol, modifies its physicochemical properties, such as lipophilicity, which in turn influences its biological activity and potential applications. This compound shares the core 3,4,5-trihydroxybenzoyl structure of gallic acid, which is crucial for its antioxidant and free-radical scavenging capabilities. The isobutyl group enhances its ability to interact with lipid membranes, potentially increasing its efficacy in certain biological systems compared to the more polar gallic acid. This guide will explore the multifaceted biological activities of this compound, providing both a theoretical framework and practical experimental methodologies.

Antioxidant Activity: A Primary Mechanism of Action

The hallmark of gallic acid and its esters is their potent antioxidant activity. This is primarily attributed to the three hydroxyl groups on the phenyl ring, which can readily donate hydrogen atoms to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

Free Radical Scavenging

This compound's primary antioxidant mechanism is its ability to scavenge a variety of reactive oxygen species (ROS), including the superoxide anion and hydroxyl radicals. This activity is crucial in mitigating oxidative stress, a pathological state implicated in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.

The antioxidant capacity of alkyl gallates is influenced by the length and structure of the alkyl chain. While shorter alkyl chains (C1-C4) have been reported to exhibit superior antioxidant activity in some systems, the increased lipophilicity of longer chains can enhance their efficacy in lipid-rich environments such as cell membranes and oil-in-water emulsions[1][2].

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free-radical scavenging activity of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.

Objective: To determine the concentration of this compound required to scavenge 50% of DPPH radicals (IC50).

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Ascorbic acid or Trolox (positive control)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should have a deep purple color.

-

Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to obtain a range of concentrations to be tested.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the various concentrations of this compound solution to the wells.

-

For the control, add 100 µL of methanol instead of the sample solution.

-

For a blank, use 200 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases. This compound, like other gallates, has demonstrated significant anti-inflammatory effects, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Studies on related gallates have shown that they can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB[3][4][5]. This leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol describes how to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Objective: To determine the effect of this compound on NO production in an in vitro model of inflammation.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

-

Incubation: Incubate for 10 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. A decrease in nitrite concentration in the presence of this compound indicates anti-inflammatory activity.

Antimicrobial and Antibiofilm Activity

Alkyl gallates have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The length of the alkyl chain is a critical determinant of this activity, with longer chains generally showing greater potency.

Spectrum of Activity

This compound has been shown to be effective against yeasts such as Candida albicans, Candida tropicalis, and Candida guilliermondii, as well as Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus[6]. The antimicrobial efficacy of alkyl gallates often increases with the length of the alkyl chain, which is thought to be due to enhanced interaction with and disruption of the microbial cell membrane[1].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

-

This compound

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism in the appropriate broth, typically adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilutions: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the different concentrations of this compound. Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Properties

The potential of this compound as an anticancer agent is an area of active research. Its cytotoxic effects appear to be selective for tumor cells over normal cells.

Cytotoxicity and Apoptosis Induction

This compound has been shown to inhibit the growth of various cancer cell lines. For instance, it has an IC50 value of 227.83 µg/mL against MCF-7 breast cancer cells[7]. The anticancer mechanism of alkyl gallates is thought to involve the induction of apoptosis (programmed cell death). This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, a family of proteases that execute the apoptotic program. Gallates have been shown to induce the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis[8][9].

Caption: Overview of apoptosis induction pathways potentially targeted by this compound.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine the cytotoxic effect of this compound on a cancer cell line and calculate its IC50 value.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (dimethyl sulfoxide)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 24 to 72 hours. Include a vehicle control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.

Experimental Protocol: Apoptosis Analysis by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by this compound in a cancer cell line.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at a concentration around its IC50 value for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Summary of Quantitative Data

The following table summarizes the available quantitative data on the biological activities of this compound and related alkyl gallates.